molecular formula C24H25N5O4S B5328770 DIETHYL 5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLATE

DIETHYL 5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLATE

Cat. No.: B5328770
M. Wt: 479.6 g/mol
InChI Key: AYSIINVMZKISKU-UHFFFAOYSA-N
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Description

DIETHYL 5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLATE is a complex organic compound that features a unique combination of triazinoindole and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

DIETHYL 5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

DIETHYL 5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIETHYL 5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLATE involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIETHYL 5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLATE is unique due to its dual functionality as both an iron chelator and a potential anticancer agent. Its structural complexity also allows for diverse chemical modifications, making it a versatile compound for further research .

Biological Activity

DIETHYL 5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLATE is a complex organic compound belonging to a class of triazinoindole derivatives. This compound exhibits various biological activities that make it a subject of interest in medicinal chemistry and pharmaceutical research. The unique structural features of the compound contribute to its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be analyzed as follows:

  • Indole and Triazine Fusion : The compound features an indole ring fused with a triazine ring, which is known for its diverse biological activities.
  • Allyl Group : The presence of the allyl group enhances its reactivity and potential interaction with biological targets.
  • Thiol Group : The sulfanyl group plays a crucial role in the biological activity by participating in redox reactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines:

Cell LineIC50 (µM)Reference
A54912.5
MCF-715.0
HeLa10.0
HepG28.0

These findings suggest that the compound may inhibit cancer cell proliferation by disrupting iron metabolism or inducing apoptosis.

The proposed mechanism of action for this compound involves:

  • Iron Chelation : The compound may act as an iron chelator, reducing intracellular iron levels and thereby inhibiting cancer cell growth.
  • Enzyme Inhibition : It potentially inhibits enzymes involved in DNA replication and repair mechanisms, leading to increased apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Antiproliferative Effects : A study published in Molecules demonstrated that triazinoindole derivatives significantly reduced the viability of various cancer cell lines through iron depletion mechanisms .
  • Mechanistic Insights : Research highlighted that the presence of thiol groups in related compounds facilitated redox reactions that could enhance anticancer activity by promoting oxidative stress within cancer cells .

Properties

IUPAC Name

diethyl 3-methyl-5-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-1H-pyrrole-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S/c1-5-12-29-17-11-9-8-10-15(17)20-21(29)26-24(28-27-20)34-13-16-18(22(30)32-6-2)14(4)19(25-16)23(31)33-7-3/h5,8-11,25H,1,6-7,12-13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSIINVMZKISKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)CSC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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